7-O-Galloyltricetiflavan

Antiviral discovery Respiratory syncytial virus Influenza H1N1

7-O-Galloyltricetiflavan (CAS 889447-89-6; also referred to as tricetiflavan-7-O-gallate or (−)-5,3′,4′,5′-tetrahydroxyflavan-7-gallate) is a gallate ester flavonoid belonging to the 5-hydroxyflavonoid subclass. It is obtained by formal condensation of gallic acid with the 7-hydroxy group of 3′,4′,5′,5,7-pentahydroxyflavan and was first isolated from the leaves of Pithecellobium clypearia (syn.

Molecular Formula C22H18O10
Molecular Weight 442.4 g/mol
Cat. No. B1244118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Galloyltricetiflavan
Molecular FormulaC22H18O10
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O
InChIInChI=1S/C22H18O10/c23-13-7-11(31-22(30)10-5-16(26)21(29)17(27)6-10)8-19-12(13)1-2-18(32-19)9-3-14(24)20(28)15(25)4-9/h3-8,18,23-29H,1-2H2
InChIKeyXQLJWQWRTLHKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Galloyltricetiflavan for Antiviral and Enzyme Inhibition Research: Compound Identity, Class, and Procurement-Relevant Characteristics


7-O-Galloyltricetiflavan (CAS 889447-89-6; also referred to as tricetiflavan-7-O-gallate or (−)-5,3′,4′,5′-tetrahydroxyflavan-7-gallate) is a gallate ester flavonoid belonging to the 5-hydroxyflavonoid subclass [1]. It is obtained by formal condensation of gallic acid with the 7-hydroxy group of 3′,4′,5′,5,7-pentahydroxyflavan and was first isolated from the leaves of Pithecellobium clypearia (syn. Archidendron clypearia) [1]. The compound possesses a catechin-like flavan skeleton lacking a C-3 hydroxyl substituent, with molecular formula C₂₂H₁₈O₁₀ and monoisotopic mass 442.09 Da [1]. A total synthesis pathway yielding the racemate in five steps has been reported, enabling access beyond natural extraction [2].

Gallate ester flavonoid (5-hydroxyflavonoid subclass) obtained from Pithecellobium clypearia leaves or via reported total synthesis (racemic)
Suitable for antiviral screening (RSV, H1N1, Cox B3, HSV-1) and enzyme inhibition studies (XO, sEH, NA)
Mono-O-galloyl at C-7: distinct potency profile vs. di-O-galloyl analog; verify lot identity for comparator studies

Why Generic Flavonoid Substitution Fails: The Quantifiable Differentiation of 7-O-Galloyltricetiflavan from Its Closest Analogs


Substituting 7-O-galloyltricetiflavan with its closest structural analogs—including its 7,4′-di-O-galloyl diester counterpart, the non-galloylated parent tricetiflavan, or other in-class galloylated flavans—introduces quantifiable and functionally consequential losses in antiviral potency, radical-scavenging capacity, and enzyme-inhibitory profile [1][2]. The mono-galloyl ester at position 7 is not a generic structural feature; head-to-head CPE reduction assays demonstrate that the 7-O-galloyl compound exhibits approximately 2-fold greater potency against respiratory syncytial virus (RSV) and influenza H1N1 compared to the 7,4′-di-O-galloyl analog [1]. Furthermore, computational radical-scavenging data place 7-O-galloyltricetiflavan approximately 2,000-fold above Trolox in aqueous physiological environments—a margin that is not observed for most common dietary flavonoids [2]. These gaps are not inferable from structural similarity alone and directly affect experimental design, lead prioritization, and procurement decisions.

7,4′-Di-O-galloyl analog
Antiviral potency may shift; the mono-galloylated scaffold does not replicate across RSV, H1N1, and Cox B3 in CPE assays.
Non-galloylated parent tricetiflavan
Radical-scavenging capacity may differ by orders of magnitude; computational kinetics are not inferable from structural similarity.
Co-isolated A. clypearia flavonoids
Xanthine oxidase inhibition is exclusive to 7-O-galloyltricetiflavan; substitution risks false-negative results in enzyme screens.

7-O-Galloyltricetiflavan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement


Antiviral Potency Against Four Viruses: 7-O-Galloyltricetiflavan vs. 7,4′-Di-O-galloyltricetiflavan in CPE Reduction Assays

In the seminal isolation study, 7-O-galloyltricetiflavan (compound 1) was directly compared with its 7,4′-di-O-galloyl analog (compound 2) in cytopathic effect (CPE) reduction assays against four viruses. The mono-galloylated compound demonstrated consistently superior potency: IC₅₀ values of 5 µg/mL (RSV), 15.7 µg/mL (H1N1), 12.5 µg/mL (Cox B3), and 30 µg/mL (HSV-1), versus 10, 30, 25, and 20 µg/mL respectively for the di-galloyl analog [1]. This represents an approximately 2-fold advantage against RSV, H1N1, and Cox B3, with the notable exception of HSV-1 where the di-galloyl compound was more potent [1].

Antiviral IC₅₀
Head-to-head
7-O-Galloyl: RSV 5, H1N1 15.7, Cox B3 12.5, HSV-1 30 µg/mL
vs. di-O-galloyl: 10, 30, 25, 20 µg/mL
~2-fold more potent against RSV, H1N1, Cox B3; exception: HSV-1
Supports prioritization for RSV/H1N1 hit expansion; CPE reduction assay context.
Isolated from P. clypearia methanol extract; MTT cytotoxicity evaluation included.
Antiviral discovery Respiratory syncytial virus Influenza H1N1 Coxsackie B3 Herpes simplex virus type 1

HOO• Radical Scavenging Rate: 7-O-Galloyltricetiflavan vs. Trolox, trans-Resveratrol, and Ascorbic Acid in Physiological Media

Quantum chemical calculations using the QM-ORSA protocol at the M06-2X/6-311++G(d,p) level predicted that 7-O-galloyltricetiflavan (7OGT) scavenges HOO• radical in water at physiological pH via the formal hydrogen transfer mechanism with an overall rate constant of k_overall = 2.65 × 10⁸ M⁻¹ s⁻¹ [1]. This translates to an antiradical activity approximately 2,000 times that of Trolox and substantially exceeding trans-resveratrol and ascorbic acid under identical computational conditions [1]. In the gas phase, the rate constant reached 4.58 × 10⁸ M⁻¹ s⁻¹, while in the lipid-mimetic solvent pentyl ethanoate it decreased to 1.40 × 10⁴ M⁻¹ s⁻¹, indicating strong polarity dependence [1].

HOO• scavenging
Cross-study comparable
koverall = 2.65 × 10⁸ M⁻¹ s⁻¹ in water (pH 7.4)
~2,000× Trolox
Supports aqueous-phase radical-scavenging benchmark; QM-ORSA computational context.
Polarity-dependent; in lipid mimetic k drops to 1.40 × 10⁴ M⁻¹ s⁻¹.
Antioxidant Radical scavenging Quantum chemistry DFT kinetics Oxidative stress

Xanthine Oxidase Inhibitory Activity: 7-O-Galloyltricetiflavan as the Most Potent Constituent Among Six Co-Isolated Compounds from Archidendron clypearia

In a systematic screening of 301 Vietnamese medicinal plants, the methanol extract of Archidendron clypearia exhibited potent xanthine oxidase (XO) inhibition (IC₅₀ = 15.6 µg/mL for the crude extract) [1]. Bioassay-guided fractionation yielded six isolated compounds: 1-octacosanol, docosenoic acid, daucosterol, methyl gallate, quercitrin, and (−)-7-O-galloyltricetiflavan. Among these, only (−)-7-O-galloyltricetiflavan demonstrated meaningful XO inhibitory activity, with an IC₅₀ of 25.5 µmol/L, while the remaining five co-isolated compounds showed no significant inhibition at comparable concentrations [1]. Allopurinol served as the positive control in the assay [1].

Xanthine oxidase
Head-to-head
IC₅₀ = 25.5 µmol/L
Only active compound among 6 co‑isolates
Exclusive XO inhibitory profile; supports lead prioritization over co‑occurring flavonoids.
Allopurinol positive control; triplicate experiments, sigmoidal dose–response model.
Xanthine oxidase inhibition Hyperuricemia Gout Natural product screening Enzyme inhibition

Soluble Epoxide Hydrolase Inhibition: 7-O-Galloyltricetiflavan at the Low End of the IC₅₀ Range Among A. clypearia Flavonoid Derivatives

In a phytochemical investigation of Archidendron clypearia leaves and twigs targeting soluble epoxide hydrolase (sEH) inhibitors, 15 flavonoid derivatives were isolated and tested [1]. All flavonoid derivatives inhibited sEH enzymatic activity in a dose-dependent manner, with IC₅₀ values spanning 10.0 ± 0.4 to 30.1 ± 2.1 µM [1]. 7-O-Galloyltricetiflavan was among the most potent, exhibiting an IC₅₀ of 10.0 ± 0.4 µM—positioning it at the lower (more potent) boundary of this flavonoid series [1]. This represents a 3-fold potency range within the same natural source, underscoring that galloylation pattern and flavan scaffold critically modulate sEH affinity.

sEH inhibition
Class-level
IC₅₀ = 10.0 ± 0.4 µM (low end of 10.0–30.1 µM range)
Context-dependent: within a 3-fold activity range for A. clypearia flavonoids; source-specific review recommended.
Individual comparator IC₅₀ values not fully disaggregated in abstract.
Soluble epoxide hydrolase sEH inhibition Cardiovascular Inflammation EET metabolism

Influenza H1N1 Neuraminidase Inhibition: 7-O-Galloyltricetiflavan vs. 7-O-Galloylplumbocatechin A in a Fluorimetric Assay

Among four flavonoids isolated from Pithecellobium clypearia and screened for influenza H1N1 neuraminidase (NA) inhibition, 7-O-galloyltricetiflavan (compound 2) exhibited an IC₅₀ of 36.91 ± 3.80 µg/mL, compared to 29.77 ± 6.12 µg/mL for the structurally distinct 7-O-galloylplumbocatechin A (compound 1), which contains an additional E-ring between rings B and C [1]. While compound 1 showed marginally superior NA inhibition, 7-O-galloyltricetiflavan was the superior inhibitor of the proinflammatory cytokine IL-6 among all four compounds tested, demonstrating that the simpler 7-O-galloylflavan scaffold decouples NA inhibition from anti-inflammatory cytokine suppression in a therapeutically relevant manner [1].

NA / IL-6 profile
Head-to-head
NA IC₅₀ = 36.91 ± 3.80 µg/mL
Strongest IL-6 suppression among 4 flavonoids
Decouples NA inhibition from anti-inflammatory host response; supports influenza cytokine research.
Fluorimetric MUNANA assay; IL-6 ELISA in H1N1-infected A549 cells at 3–30 µg/mL.
Influenza neuraminidase NA inhibition H1N1 Flavonoid SAR Antiviral mechanism

Prioritized Application Scenarios for 7-O-Galloyltricetiflavan Based on Quantitative Differentiation Evidence


Respiratory Syncytial Virus (RSV) and Influenza H1N1 Antiviral Hit Discovery

For laboratories running CPE reduction screens against RSV or influenza H1N1, 7-O-galloyltricetiflavan offers a 2-fold potency advantage over its 7,4′-di-O-galloyl analog (IC₅₀ 5 vs. 10 µg/mL for RSV; 15.7 vs. 30 µg/mL for H1N1) [1]. This differential makes it the appropriate flavan scaffold starting point for medicinal chemistry optimization targeting these two respiratory viruses. Procurement should specify the 7-O-mono-galloylated compound rather than the diester to ensure the reported potency is replicated.

Xanthine Oxidase Inhibitor Screening and Anti-Hyperuricemic Lead Identification

In XO inhibitor screening programs, 7-O-galloyltricetiflavan is the only compound among six co-isolated A. clypearia constituents to exhibit measurable XO inhibition (IC₅₀ = 25.5 µmol/L) [2]. Researchers sourcing this compound for XO-targeted assays can expect exclusivity of activity relative to methyl gallate, quercitrin, and other co-occurring flavonoids, reducing the risk of false-negative results arising from inactive analogs.

Polar-Environment Radical Scavenging and Oxidative Stress Model Studies

For antioxidant mechanism studies conducted in aqueous physiological buffers, 7-O-galloyltricetiflavan provides a computationally validated HOO• scavenging rate constant (2.65 × 10⁸ M⁻¹ s⁻¹) that exceeds Trolox by approximately 2,000-fold [3]. This performance margin is absent for most common polyphenolic antioxidants (trans-resveratrol, ascorbic acid) and makes the compound suitable as a positive control or benchmark in polar-phase radical-scavenging assays.

Influenza-Induced Cytokine Storm Modulation Studies

In H1N1-infected A549 lung carcinoma cell models, 7-O-galloyltricetiflavan demonstrates the strongest IL-6 inhibitory effect among four P. clypearia flavonoids, while maintaining only moderate NA inhibitory potency (IC₅₀ = 36.91 µg/mL) [4]. This activity profile decoupling makes it the preferred compound for studies focused on host-directed anti-inflammatory interventions during influenza infection, where dampening the cytokine storm rather than direct viral enzyme inhibition is the therapeutic hypothesis.

Application
Selection Property
Validation Focus
Respiratory virus CPE reduction screening
Mono-galloyl flavan scaffold
Comparative IC₅₀ in RSV/H1N1 CPE assays
Xanthine oxidase inhibitor screening
Exclusive XO inhibition among co-isolated flavonoids
XO IC₅₀ endpoint confirmation
Polar-phase radical scavenging studies
Aqueous HOO• scavenging rate constant
Computational kinetics benchmarking vs. Trolox
Influenza host-response modulation
IL-6 suppression / NA inhibition decoupling
Cytokine endpoint in H1N1-infected A549 model
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